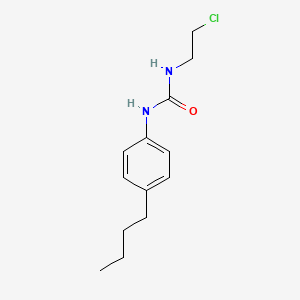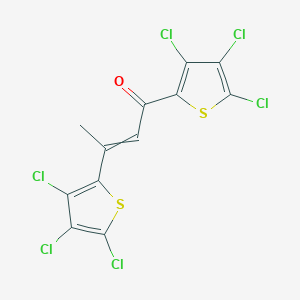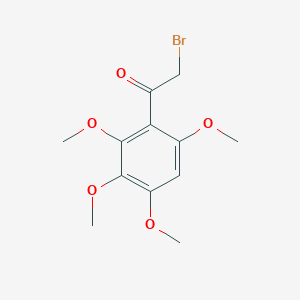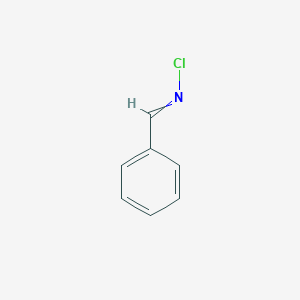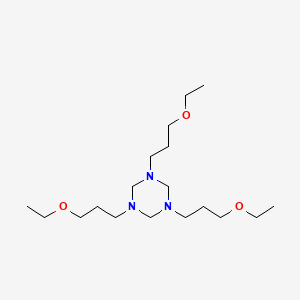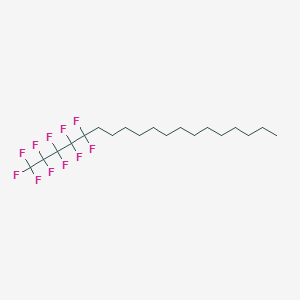
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate is a compound that features multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes a hydrazine core, which is often used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with trimethylsilyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, hydrazine, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydrazine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups into molecules.
Biology: May be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical reactions. The molecular pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(trimethylsilyl)hydrazine: Similar structure but lacks the carboxylate group.
Trimethylsilyl chloride: Used as a reagent to introduce trimethylsilyl groups into molecules.
Bis(trimethylsilyl)amine: Another compound with multiple trimethylsilyl groups, used in different applications.
Uniqueness
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate is unique due to its combination of trimethylsilyl groups and a hydrazine core. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
117952-44-0 |
|---|---|
Molecular Formula |
C10H28N2O2Si3 |
Molecular Weight |
292.60 g/mol |
IUPAC Name |
trimethylsilyl N-trimethylsilyl-N-(trimethylsilylamino)carbamate |
InChI |
InChI=1S/C10H28N2O2Si3/c1-15(2,3)11-12(16(4,5)6)10(13)14-17(7,8)9/h11H,1-9H3 |
InChI Key |
QCHLZALYSPHHKE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NN(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
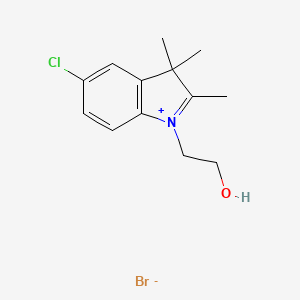
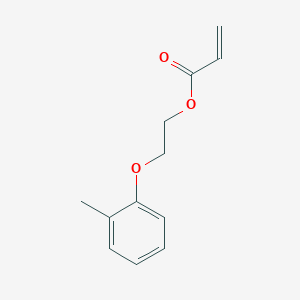
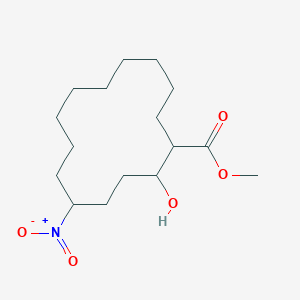
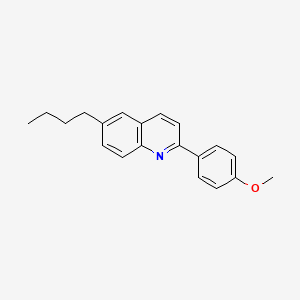
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)

